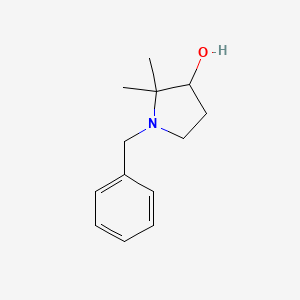

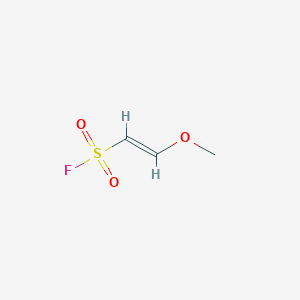

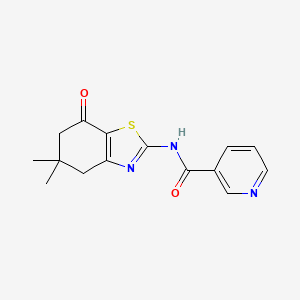

![molecular formula C16H15NO2S3 B2866812 N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide CAS No. 2034548-02-0](/img/structure/B2866812.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenesulfonamide is an organic compound that is commonly used in the synthesis of various chemicals . It has a molar mass of 157.19 g/mol and its chemical formula is C₆H₅SO₂NH₂ .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis

Benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase, an enzyme that plays a key role in regulating pH and fluid balance in the body .Physical And Chemical Properties Analysis

Benzenesulfonamide has a flash point of 250 °C and a melting point of 150 - 152 °C. It has a bulk density of 700 kg/m3 and is soluble in water at 4.3 g/l .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide: has shown potential as an anticancer agent. Derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This inhibition is crucial because CA IX plays a significant role in tumor cell metabolism and pH regulation. By targeting CA IX, these compounds can effectively halt uncontrolled cell proliferation, making them promising candidates for anticancer therapies.

Antimicrobial Properties

The compound’s derivatives have also been explored for their antimicrobial properties. The inhibition of CA IX not only affects cancer cells but also has implications in microbial growth and survival . By interfering with the bacteria’s acid-base balance, these derivatives can act as potent antimicrobial agents, providing a new avenue for treating infections resistant to traditional antibiotics.

Enzyme Inhibition Selectivity

Research has indicated that certain derivatives of N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide exhibit remarkable selectivity for CA IX over other isozymes like CA II . This selectivity is essential for developing targeted therapies with minimal side effects, as it allows for the precise inhibition of the pathological enzyme without affecting similar enzymes that are crucial for normal physiological functions.

Apoptosis Induction

One of the derivatives, identified as compound 4e, has been shown to induce apoptosis in triple-negative breast cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that can be harnessed to eliminate cancer cells selectively. The ability to trigger this process makes compound 4e a valuable lead compound for further drug development.

Material Science Applications

The bithiophene component of the compound suggests potential applications in material science. Bithiophenes are known for their conductive properties and are often used in the development of organic semiconductors and photovoltaic materials . The incorporation of the benzenesulfonamide group could lead to new materials with unique electronic properties, useful in various high-tech applications.

Analytical Chemistry Techniques

Derivatives of benzenesulfonamide have been utilized in analytical chemistry as standards and reagents due to their stable and distinctive chemical properties . They can serve as calibration standards in high-performance liquid chromatography (HPLC) and other analytical techniques, aiding in the accurate measurement and analysis of complex biological samples.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S3/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPSQNMLRYKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

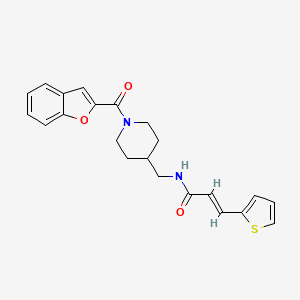

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)

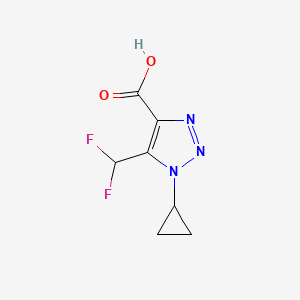

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)

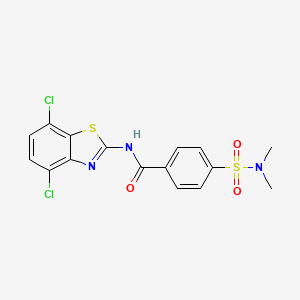

![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)

![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)

![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)